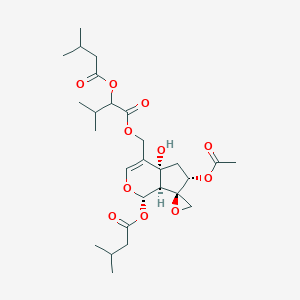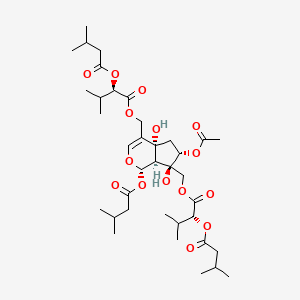
PB-22 5-hydroxyisoquinoline isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PB-22 is a synthetic cannabinoid that is structurally analogous to the potent aminoalkylindoles like JWH 018. It differs from JWH 018 by having 8-hydroxyquinoline replacing the naphthalene group of JWH 018. PB-22 5-hydroxyisoquinoline isomer is a structural isomer of PB-22. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Wissenschaftliche Forschungsanwendungen
Analytical Differentiation in Forensic Drug Analysis
- Study Overview: Differentiation among regioisomers of synthetic cannabinoids in forensic drug analysis is crucial, as not all isomers are regulated by law. New analogs emerge through minor modifications of existing molecules. This study focuses on isomeric molecules derived from minor modifications of 5F-PB-22, including PB-22 5-hydroxyisoquinoline isomer (Kohyama et al., 2016).
Chemical Reactions with Benzene and Cyclohexane in Superacids
- Study Overview: This research examines the reactions of isomeric hydroxyquinolines, including 5-hydroxyisoquinoline, with benzene and cyclohexane in CF3SO3H-SbF5 superacid medium. The study delves into the detailed mechanism of these reactions involving superelectrophilic dicationic intermediates (Koltunov et al., 2002).
Applications in Complexation and UV-Vis Spectra
- Study Overview: A series of macrocyclic tetraazacrown ethers containing two pyridine, quinoline, 8-hydroxyquinoline, or 8-aminoquinoline sidearms, including 5-hydroxyisoquinoline, were prepared. The study explores the complexation of these macrocycles with various metal ions and examines their UV-vis spectra in aqueous acetic acid buffer solution (Yang et al., 1999).
Potential Use in Fluorescent Dyes
- Study Overview: 3‐Hydroxyisoquinolines, including PB-22 5-hydroxyisoquinoline isomer, have been identified for their potential as novel fluorescent dyes. The study investigates their biological properties using the invertebrate animal model Ciona intestinalis. The findings suggest promising applications for ISOs in fluorescence microscopy (Mercurio et al., 2021).
Enthalpy of Formation and Proton Affinities
- Study Overview: This research involves calculating the enthalpies of formation and proton affinities of various isoquinoline derivatives, including 5-hydroxyisoquinoline. The study uses ab initio molecular orbital theory, with the results compared to available experimental values (Namazian & Coote, 2008).
Crystal and Molecular Structures Analysis
- Study Overview: The crystal and molecular structures of isomers of 2-methyl-5-oxy-trans-decahydroquinolines, including 5-hydroxyisoquinoline, were determined. This study provides insights into the fine differences in the geometry of these molecules, contributing to the understanding of their physical and chemical properties (Gladii et al., 1991).
Eigenschaften
Produktname |
PB-22 5-hydroxyisoquinoline isomer |
|---|---|
Molekularformel |
C23H22N2O2 |
Molekulargewicht |
358.4 |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(19-9-4-5-10-21(19)25)23(26)27-22-11-7-8-17-15-24-13-12-18(17)22/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |
InChI-Schlüssel |
GFCQZKDLFJNMPV-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(C=CN=C2)C2=CC=C1)C3=CN(CCCCC)C4=C3C=CC=C4 |
Synonyme |
isoquinolin-5-yl 1-pentyl-1H-indole-3-carboxylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




